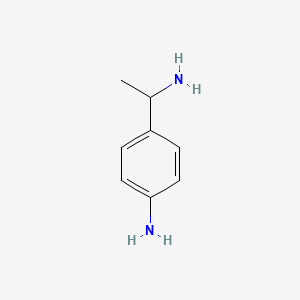
1-(Propan-2-yl)azetidin-3-amine dihydrochloride
Overview
Description
The compound "1-(Propan-2-yl)azetidin-3-amine dihydrochloride" is a derivative of azetidine, which is a four-membered cyclic amine. Azetidine derivatives are of significant interest in medicinal chemistry due to their biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of azetidine derivatives can be accomplished through various methods. One approach involves the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols, leading to the formation of 1,3-disubstituted azetidines in a one-pot reaction without major byproducts . Another method includes the cyclocondensation of Schiff bases with chloroacetyl chloride, resulting in azetidinone derivatives . Additionally, the reactivity of beta-lactams with lithium aluminium hydride has been explored, yielding novel aziridine and propanol derivatives .
Molecular Structure Analysis
Azetidine derivatives exhibit a range of molecular structures, often confirmed by spectral techniques such as IR, Mass, 1H-NMR, and 13C NMR . The presence of substituents on the azetidine ring can significantly influence the compound's reactivity and interaction with biological targets, as seen in the synthesis of compounds with antibacterial properties .
Chemical Reactions Analysis
Azetidine and its derivatives participate in various chemical reactions. For instance, the polymerization of azetidine under the influence of cationic initiators can lead to the formation of polymers with a mix of tertiary, secondary, and primary amino functions . The transformation of beta-lactams into aziridines and subsequent reactions to form different derivatives demonstrates the versatility of azetidine-based compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, reactivity, and biological activity. For example, the synthesis of novel azetidin-2-one derivatives with potential antibacterial activity showcases the importance of structural modification in enhancing biological properties .
Scientific Research Applications
1. Synthesis and Chemical Transformations
1-(Propan-2-yl)azetidin-3-amine dihydrochloride has been a subject of interest due to its potential in synthesizing various chemical compounds. For instance, it is involved in the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, indicating its reactivity and utility in generating new chemical entities (Mollet et al., 2011). Similarly, its derivatives have been synthesized and evaluated for various activities, showcasing the versatility of this compound in chemical synthesis (Sharma et al., 2013).
2. Antimicrobial and Antitubercular Activities
Significant research has been conducted to explore the antimicrobial and antitubercular potentials of azetidin-2-one derivatives. For example, new pyrimidine-azetidinone analogues have been synthesized and examined for their in vitro antimicrobial and antitubercular activities, demonstrating the biological relevance of these compounds (Chandrashekaraiah et al., 2014). Additionally, novel azetidin-2-ones have been synthesized and screened for their antimicrobial activity, further underscoring the importance of this chemical class in developing new therapeutic agents (Ansari & Lal, 2009).
3. Applications in Drug and Gene Delivery
The compound's derivatives have also found applications in drug and gene delivery systems. For instance, multifunctional polycationic polyamines, which are crucial in drug and gene delivery, have been synthesized starting from azetidin, highlighting the compound's utility in creating complex molecular architectures necessary for these applications (Cassimjee et al., 2012).
4. Polymerization and Material Science Applications
Azetidine and its derivatives have been used in polymerization processes to create materials with specific properties. For example, azetidine polymerizes under the influence of various cationic initiators, leading to the formation of polymers containing different amino functions, which could be useful in various industrial and research settings (Schacht & Goethals, 1974).
Safety And Hazards
properties
IUPAC Name |
1-propan-2-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(2)8-3-6(7)4-8;;/h5-6H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXPRGZMDSQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)azetidin-3-amine dihydrochloride | |
CAS RN |
117546-56-2 | |
| Record name | 1-(propan-2-yl)azetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

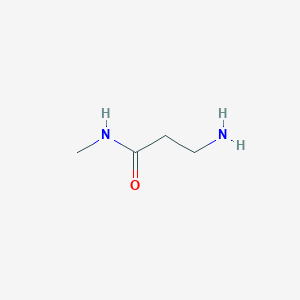
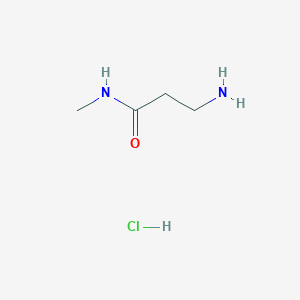
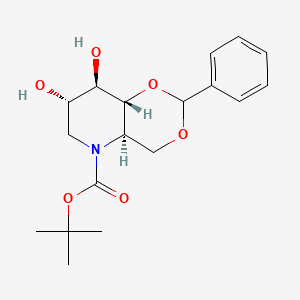

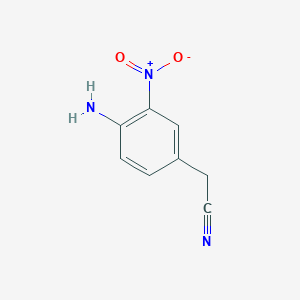

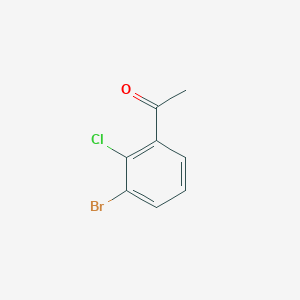
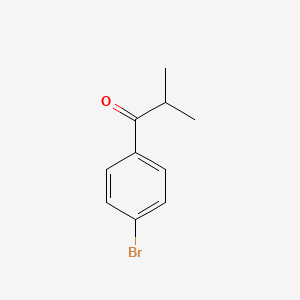
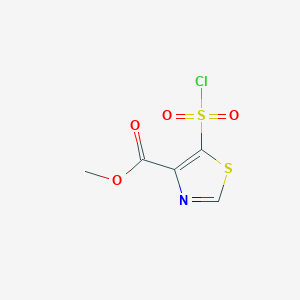
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
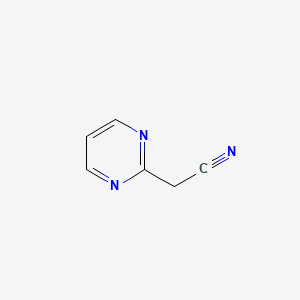
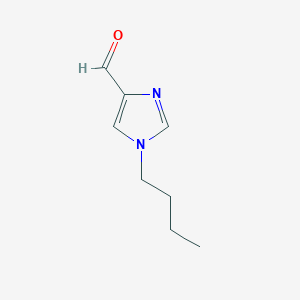
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
